Cas no 2138567-49-2 (1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol)

1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol is a fluorinated cyclohexenol derivative characterized by its unique structural features, including a difluorocyclopropylmethyl group and an ethyl-substituted cyclohexene ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of fluorinated bioactive molecules. The presence of both fluorine and hydroxyl groups enhances its reactivity, enabling selective functionalization for applications in pharmaceuticals, agrochemicals, or material science. Its rigid cyclopropane and cyclohexene backbone may also contribute to stereochemical control in synthesis. The compound’s stability and solubility profile make it suitable for further derivatization under standard laboratory conditions.
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol structure
2138567-49-2 structure
Product name:1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol
CAS No:2138567-49-2
MF:C12H18F2O
MW:216.267530918121
CID:6570406
PubChem ID:165497789

1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-[(2,2-difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol
    • EN300-1155999
    • 2138567-49-2
    • 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol
    • Inchi: 1S/C12H18F2O/c1-2-9-3-5-11(15,6-4-9)7-10-8-12(10,13)14/h3,5,9-10,15H,2,4,6-8H2,1H3
    • InChI Key: MDMZANQEUWYARS-UHFFFAOYSA-N
    • SMILES: FC1(CC1CC1(C=CC(CC)CC1)O)F

Computed Properties

  • Exact Mass: 216.13257152g/mol
  • Monoisotopic Mass: 216.13257152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155999-1.0g
1-[(2,2-difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol
2138567-49-2
1g
$0.0 2023-06-09

Additional information on 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol

1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol: A Comprehensive Overview

The compound 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethylcyclohex-2-en-1-ol, identified by the CAS number 2138567-49-2, is a complex organic molecule with a unique structure that has garnered attention in the fields of synthetic chemistry and materials science. This compound is characterized by its cyclohexenol backbone, which is substituted with a 4-ethyl group and a (2,2-difluorocyclopropyl)methyl group. The presence of fluorine atoms in the cyclopropane ring introduces interesting electronic and steric properties, making this compound a subject of interest for researchers exploring novel chemical functionalities.

Recent studies have highlighted the potential of 1-(difluorocyclopropylmethyl)cyclohexenols in various applications, particularly in the development of advanced materials and pharmaceuticals. The cyclopropane ring, known for its high ring strain and reactivity, serves as a versatile platform for further chemical modifications. The fluorine atoms within this ring not only enhance the molecule's stability but also contribute to its unique electronic characteristics, which are crucial for applications in optoelectronics and drug design.

The synthesis of CAS 2138567-49-2 involves a multi-step process that typically begins with the preparation of the cyclopropane derivative. Researchers have employed various strategies, including transition-metal-catalyzed cyclizations and photochemical reactions, to construct the desired framework. These methods have been optimized to achieve high yields and selectivities, ensuring the scalability of the synthesis for industrial applications.

In terms of physical properties, 1-(difluorocyclopropylmethyl)cyclohexenol exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various chemical reactions. The molecule's hydroxyl group plays a significant role in its reactivity, enabling it to participate in nucleophilic additions and other polar reactions.

The biological activity of this compound has been explored in recent studies, particularly in the context of enzyme inhibition and drug delivery systems. Its ability to form hydrogen bonds with biomolecules has been leveraged to design potential therapeutic agents targeting specific cellular pathways. Additionally, the fluorinated cyclopropane moiety has shown promise in enhancing the bioavailability and pharmacokinetic profiles of drug candidates.

From an environmental perspective, the degradation pathways of CAS 2138567-49-2 have been investigated under both aerobic and anaerobic conditions. Research indicates that the compound undergoes rapid biodegradation in aqueous environments, with microbial communities playing a key role in its transformation into less complex compounds. This suggests that its environmental impact is minimal when proper disposal protocols are followed.

In conclusion, 1-(difluorocyclopropylmethyl)cyclohexenol, or CAS 2138567-49-, represents a fascinating example of how structural complexity can lead to versatile chemical properties. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a valuable building block in modern chemistry.

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